IPAG

Overview

Description

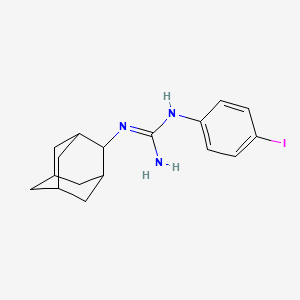

1- (4-Iodophenyl)-3- (2-adamantyl)guanidine, commonly known as IPAG, is a potent sigma-1 receptor antagonist. It has been studied for its ability to induce apoptosis and inhibit cell proliferation. This compound is particularly noted for its role in the degradation of programmed death-ligand 1 (PD-L1) in certain cancer cell lines .

Mechanism of Action

Target of Action

The primary target of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine is the Sigma-1 receptor (S1R) . S1R is a ligand-gated membrane chaperone protein that is sensitive to Ca2+ and resides in the mitochondria-associated endoplasmic reticulum . It is found at significant levels in the brain and is involved in a wide range of biological processes and chronic disease states .

Mode of Action

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine interacts with S1R, modulating its function as an interorganelle-signaling modulator . This interaction affects the receptor’s role in various biological processes, including pain reception, neuropsychiatric diseases, vascular diseases, and cancer .

Biochemical Pathways

The compound’s interaction with S1R affects various biochemical pathways. S1R interacts with ion channels and neurotransmitters involved in learning, memory, and the development of compulsive behavior . It has been shown that S1R agonists facilitate the reinforcing effects of ethanol and induce binge-like drinking, while S1R antagonists block excessive drinking in genetic and environmental models of alcoholism .

Pharmacokinetics

The pharmacokinetics of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine are still under investigation. It is known that a radiotracer should bind to its target with high affinity and selectivity to provide insight about the distribution, expression levels, and functional role of the receptor .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given the wide range of biological processes and disease states in which S1R is involved . For instance, S1R protein levels increased in rat anterior cingulate cortex when the animals engaged in compulsive binge-eating behavior . S1R antagonism was also shown to dose-dependently prevent binge-eating in these rats .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine. For example, the compound’s interaction with S1R can be influenced by the presence of other neurotransmitters and ion channels in the brain

Preparation Methods

Synthetic Routes and Reaction Conditions

IPAG can be synthesized through a multi-step process involving the reaction of 4-iodoaniline with 2-adamantylamine in the presence of a guanidine derivative. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

IPAG undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted this compound compounds .

Scientific Research Applications

IPAG has a wide range of scientific research applications, including:

Chemistry: Used as a sigma-1 receptor antagonist in various chemical studies.

Biology: Studied for its role in inducing apoptosis and inhibiting cell proliferation.

Medicine: Investigated for its potential in cancer therapy, particularly in reducing PD-L1 levels in cancer cells.

Industry: Potential applications in the development of new therapeutic agents and diagnostic tools .

Comparison with Similar Compounds

Similar Compounds

Rimcazole: Another sigma-1 receptor antagonist with similar properties.

Reduced Haloperidol: Known for its sigma-1 receptor antagonism.

BD-1047 and BD-1063: Both are sigma-1 receptor antagonists with comparable effects.

Uniqueness of IPAG

This compound is unique in its high affinity for the sigma-1 receptor and its ability to induce apoptosis and inhibit cell proliferation. Its specific action on PD-L1 degradation sets it apart from other sigma-1 receptor antagonists, making it a valuable compound in cancer research .

Biological Activity

IPAG, or 1-(4-iodophenyl)-N-methyl-N-(4-(trifluoromethyl)phenyl)butanamide, is a compound recognized for its biological activity, particularly as a sigma-1 receptor (S1R) antagonist. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Sigma-1 Receptor Antagonism

Mechanism of Action

this compound exhibits a potent antagonistic effect on the sigma-1 receptor with a pKi value of 4.3. This receptor is implicated in various cellular processes, including apoptosis and neuroprotection. The inhibition of S1R by this compound has been shown to induce apoptosis in cancer cells, making it a candidate for further research in oncology and neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively induces apoptosis in breast cancer cell lines such as MCF-7 and prostate cancer cell lines like LNCaP. The mechanism involves the disruption of calcium homeostasis and subsequent activation of apoptotic pathways. A study reported that treatment with this compound resulted in significant cell death in these lines, highlighting its potential as an anti-cancer agent .

In Vivo Studies

Biodistribution and Imaging

The biodistribution of iodine-124 labeled this compound ([124I]this compound) was evaluated using micro-PET imaging in tumor-bearing mice. The results showed that [124I]this compound accumulates preferentially in tumors expressing S1R while clearing from non-target organs over time. The uptake percentages (%ID/g) in MCF-7 tumors were recorded at various time points post-injection:

| Time Post Injection (h) | %ID/g Uptake in MCF-7 Tumors |

|---|---|

| 4 | 1.53 ± 0.27 |

| 24 | 1.09 ± 0.24 |

| 48 | 0.94 ± 0.23 |

| 72 | 0.15 ± 0.15 |

These findings suggest that [124I]this compound can serve as an effective imaging agent for S1R overexpressing tumors, providing insights into tumor biology and aiding in the assessment of novel S1R inhibitors .

Case Studies

A notable case study examined the use of this compound in combination with other therapeutic agents to enhance anti-cancer efficacy. The study involved administering this compound alongside traditional chemotherapeutics to assess synergistic effects on tumor growth inhibition. Results indicated that the combination therapy significantly reduced tumor size compared to controls, supporting the hypothesis that S1R antagonism can enhance the efficacy of existing cancer treatments .

Properties

IUPAC Name |

2-(2-adamantyl)-1-(4-iodophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-17(19)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H3,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKPIWYXWLJPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3N=C(N)NC4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193527-91-2 | |

| Record name | 193527-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.